3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . It’s an integral part of DNA and RNA and imparts diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives involves cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with various aliphatic/aromatic nitriles under different reaction conditions such as conventional and microwave-assisted synthesis . The advantages of the microwave irradiation method include the elimination of hydrochloric acid gas usage, curtails the use of solvents, easy work-up procedure, less time consuming, and more efficient .Molecular Structure Analysis
The molecular structure of this compound was established on the basis of spectral data, including infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 7-ethyl-5-methyl-4-methylsulfanyl-2-phenylpyrimido[4,5-d]pyrimidine with NH4OAc . The reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate also plays a crucial role .Mechanism of Action
While the specific mechanism of action for this compound is not explicitly mentioned in the retrieved papers, pyrimidopyrimidines or tetra-azanaphthalenes, which are two fused pyrimidine rings with four possible structural isomers, have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Safety and Hazards
When handling this compound, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The newly synthesized compounds could be useful templates for the design and optimization of more active analogs as a possible antimicrobial agent . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
Properties
IUPAC Name |
3-(hydroxymethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-11-6-5(4(2-12)10-11)7(13)9-3-8-6/h3,12H,2H2,1H3,(H,8,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBOGVTUZWACBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)CO)C(=O)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717091 |
Source
|
Record name | 3-(Hydroxymethyl)-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260656-84-5 |
Source
|
Record name | 3-(Hydroxymethyl)-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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